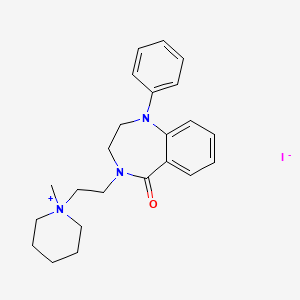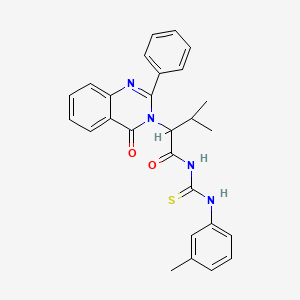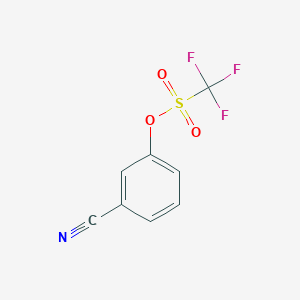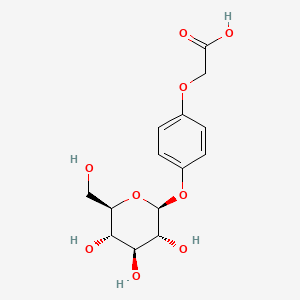
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a glucopyranosyl group attached to a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, typically involves the glycosylation of phenoxyacetic acid with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The phenoxyacetic acid moiety can participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[4-(beta-D-glucopyranosyloxy)phenyl]acetic acid: This compound is structurally similar but lacks the phenoxy group.
2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Another related compound with different substituents on the phenyl ring.
Uniqueness
Acetic acid, (4-(beta-D-glucopyranosyloxy)phenoxy)-, is unique due to the presence of both the glucopyranosyl and phenoxyacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
68341-45-7 |
|---|---|
Fórmula molecular |
C14H18O9 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H18O9/c15-5-9-11(18)12(19)13(20)14(23-9)22-8-3-1-7(2-4-8)21-6-10(16)17/h1-4,9,11-15,18-20H,5-6H2,(H,16,17)/t9-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
HDPVIVKTCDNEKT-RGCYKPLRSA-N |
SMILES isomérico |
C1=CC(=CC=C1OCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


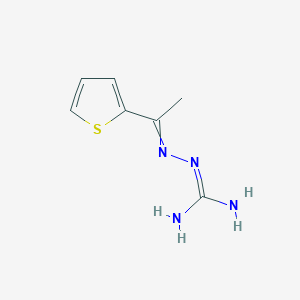
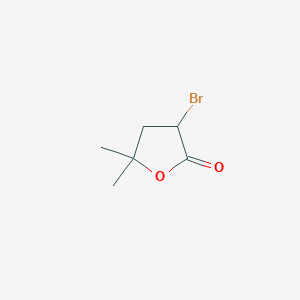
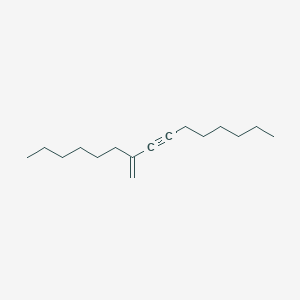
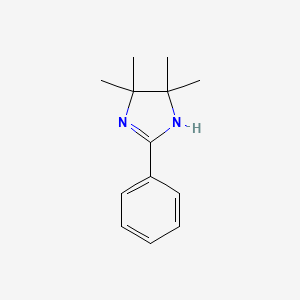
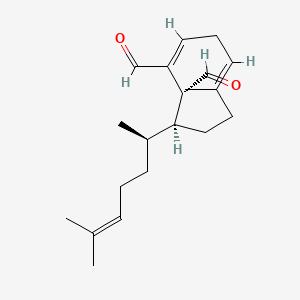
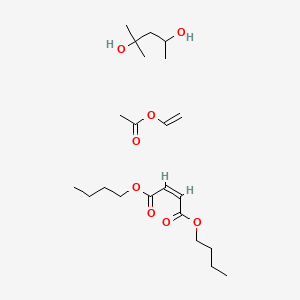
![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

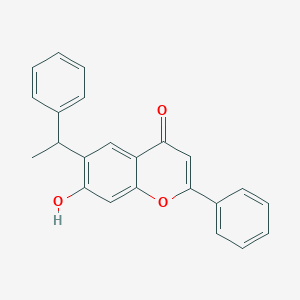

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
